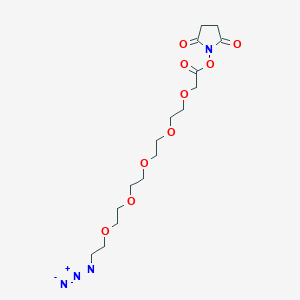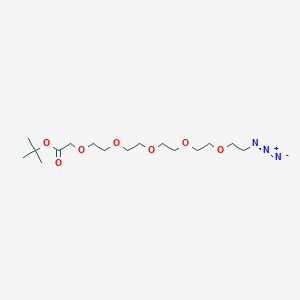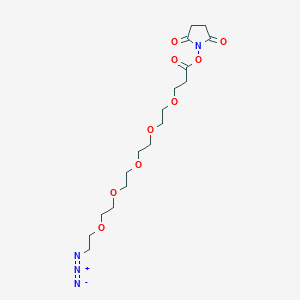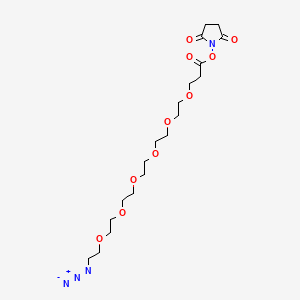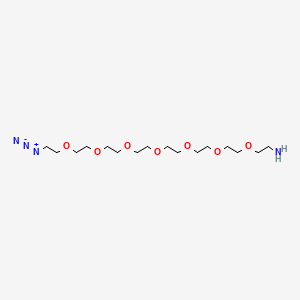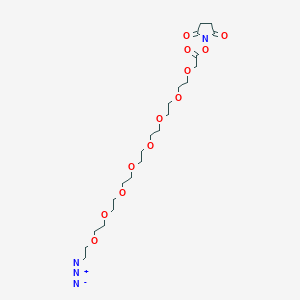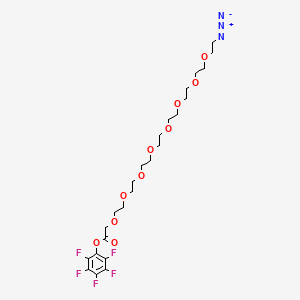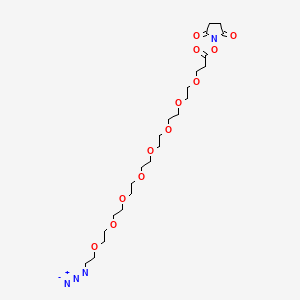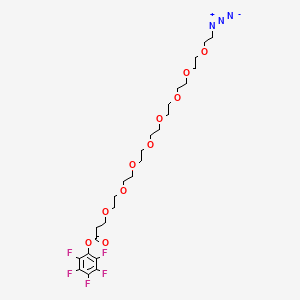![molecular formula C15H20N4O2 B605951 N-ethyl-4-[(3S)-3-methylmorpholin-4-yl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B605951.png)
N-ethyl-4-[(3S)-3-methylmorpholin-4-yl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BAY-707 is a potent and selective inhibitor of the enzyme MutT homologue 1 (MTH1), also known as NUDT1. This enzyme is responsible for hydrolyzing oxidized purine nucleoside triphosphates, which prevents their incorporation into DNA and RNA, thereby reducing DNA damage. BAY-707 has been developed as a chemical probe to study the role of MTH1 in cancer and other diseases .
Scientific Research Applications
Transformations in Acidic Media : A study by Stroganova et al. (2016) explored acid-catalyzed transformations of similar compounds, which might be relevant for understanding the chemical properties and reactivity of "N-ethyl-4-[(3S)-3-methylmorpholin-4-yl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide" (Stroganova, Vasilin, & Krapivin, 2016).
Pyrrolopyridine Analogs of Nalidixic Acid : Research by Toja et al. (1986) on pyrrolopyridine analogs, including studies on antibacterial properties, might provide insights into the potential biological activities of the compound (Toja, Kettenring, Goldstein, & Tarzia, 1986).
Synthesis and Transformation into Pyridine-2-thiol Derivatives : Dyachenko and Tkachev (2002) discussed the synthesis of N-methylmorpholinium derivatives and their conversion into pyridine-2-thiol derivatives, potentially relevant for understanding synthetic pathways of similar compounds (Dyachenko & Tkachev, 2002).
Phosphine-Catalyzed Annulation : A study by Zhu et al. (2003) on phosphine-catalyzed annulation leading to the synthesis of tetrahydropyridines could provide insights into synthetic strategies applicable to similar compounds (Zhu, Lan, & Kwon, 2003).
Practical Synthesis of Pharmaceutical Intermediates : Research by Wang et al. (2006) on the practical synthesis of pharmaceutical intermediates related to pyrrolopyridine derivatives could be informative for understanding the synthesis and applications of similar compounds (Wang et al., 2006).
Glycine Transporter Inhibitor Identification : A study by Yamamoto et al. (2016) identified a compound with a structure involving pyrrolopyridine as a potent glycine transporter inhibitor, suggesting possible biological applications of similar compounds (Yamamoto et al., 2016).
Preparation Methods
The synthesis of BAY-707 involves fragment-based screening and structure-based drug design. The process starts with the identification of small molecular fragments that bind to the target enzyme. These fragments are then optimized through medicinal chemistry techniques to enhance their potency and selectivity. The synthetic route includes multiple steps of chemical reactions, such as amide bond formation, pyridine ring construction, and morpholine ring introduction .
Chemical Reactions Analysis
BAY-707 undergoes various chemical reactions, including:
Oxidation: BAY-707 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Mechanism of Action
BAY-707 exerts its effects by competitively inhibiting the substrate binding site of MTH1. By binding to this site, BAY-707 prevents the hydrolysis of oxidized purine nucleoside triphosphates, thereby reducing the incorporation of these damaged nucleotides into DNA and RNA. This inhibition helps to study the cellular processes involving oxidative stress and DNA damage repair .
Comparison with Similar Compounds
BAY-707 is unique compared to other MTH1 inhibitors due to its high selectivity and potency. Similar compounds include:
TH588: Another MTH1 inhibitor with a different chemical structure but similar inhibitory activity.
TH287: A less potent MTH1 inhibitor compared to BAY-707.
SCH51344: An early MTH1 inhibitor with lower selectivity and potency. BAY-707 stands out due to its superior pharmacokinetic properties and cellular target engagement
Properties
IUPAC Name |
N-ethyl-4-[(3S)-3-methylmorpholin-4-yl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-3-16-15(20)12-8-11-13(4-5-17-14(11)18-12)19-6-7-21-9-10(19)2/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,16,20)(H,17,18)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMGXDCRCWWCRY-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC2=C(C=CN=C2N1)N3CCOCC3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)C1=CC2=C(C=CN=C2N1)N3CCOC[C@@H]3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
